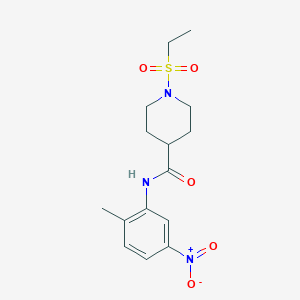

![molecular formula C27H31NO3S2 B4632373 isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)

isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate

説明

Synthesis Analysis

The synthesis of related compounds involves several key steps, including conjugate addition reactions and regioselective synthesis methods. For instance, Gaul and Seebach (2002) described conjugate addition of lithiated compounds to cinnamoyl derivatives to prepare enantiomerically pure diols, a method potentially adaptable for synthesizing structurally complex thiophenes (Gaul & Seebach, 2002). Xu et al. (2000) discussed regioselective synthesis and electron impact mass spectral fragmentation differentiation of isopropylthio and phenylthiosuccinic acid esters, highlighting techniques relevant for synthesizing and analyzing thiophene derivatives (Xu, Wang, Zhang, & Huang, 2000).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography and NMR spectroscopy. Grauer and König (2009) synthesized and characterized new α-amino acids using NMR, MS, and X-ray, demonstrating approaches applicable for analyzing the molecular structure of complex thiophene derivatives (Grauer & König, 2009).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives can include acylation, formylation, and other transformations. Gol'dfarb and Konstantinov (1958) explored acetylation and formylation products of thiophene derivatives, providing insights into the reactivity of such compounds (Gol'dfarb & Konstantinov, 1958). Additionally, photoinduced acylotropic rearrangements and reactions with nucleophilic agents demonstrate the complex chemical behavior of thiophene compounds (Rybalkin et al., 2001).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Studies on related compounds, like those by Balaban et al. (2004), offer methods for analyzing these properties through experimental and theoretical approaches (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of thiophene derivatives. For example, Pettinari et al. (1999) detailed the synthesis and characterization of coordination compounds derived from barium(II), which can shed light on the coordination chemistry of thiophene derivatives (Pettinari, Marchetti, Cingolani, Leonesi, Troyanov, & Drozdov, 1999).

科学的研究の応用

Conjugate Addition Reactions

The conjugate addition of lithiated compounds to cinnamoyl derivatives, including those with bulky substituents, demonstrates the synthetic utility of such compounds in the preparation of enantiomerically pure 1,4-diols. These reactions can achieve high yields and diastereoselectivities, showcasing the compound's relevance in stereocontrolled synthesis. The methylene sulfonyl (MeS) group in the 1,4-adducts can be replaced, facilitating the recovery of chiral auxiliaries and access to diverse hydroxycarbonyl derivatives and substituted diols in enantiomerically pure forms. This highlights the compound's contribution to advancing synthetic methodologies and enantioselective synthesis (C. Gaul, D. Seebach, 2002).

Electronic Structure and Conductivity

The modification of electronic structures through the introduction of bulky substituents in organic semiconductors has been explored, with implications for the design of molecular metals and conductors. This research illustrates the potential of using sterically hindered compounds to control solid-state structures and charge mobility, offering insights into the steric effects on electronic properties and conductivity. Such studies contribute to the understanding of molecular materials' electronic behavior, with applications in organic electronics and materials science (Agathe Filatre-Furcate et al., 2016).

Photodegradation Studies

The compound's photodegradation in water and its transformation into significant products have been investigated, shedding light on the environmental fate of such chemicals. These studies provide valuable information on the degradation pathways and kinetics under sunlight exposure, crucial for assessing the environmental impact and designing more eco-friendly chemical agents. Understanding the photolysis mechanisms in different aqueous environments helps in predicting the compound's behavior in natural waters and potential ecological risks (Y. Keum et al., 2002).

Catalysis and Polymerization

The synthesis and characterization of metal complexes derived from compounds bearing bulky substituents, and their application in ethylene polymerization, highlight the role of such compounds in catalysis. These studies expand the toolkit for polymer chemists, offering new avenues for the synthesis of polymers with controlled properties. The exploration of these compounds as catalysts or cocatalysts contributes to the development of novel polymerization strategies, potentially leading to materials with unique properties and applications in various industries (Jennifer Houghton et al., 2008).

特性

IUPAC Name |

propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3S2/c1-17(2)31-26(30)24-23(19-12-14-20(15-13-19)27(4,5)6)18(3)33-25(24)28-22(29)16-32-21-10-8-7-9-11-21/h7-15,17H,16H2,1-6H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXTSRFQLDOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

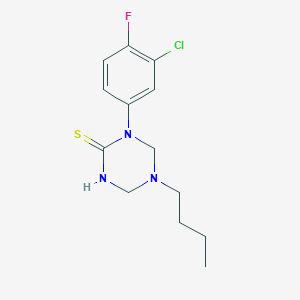

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

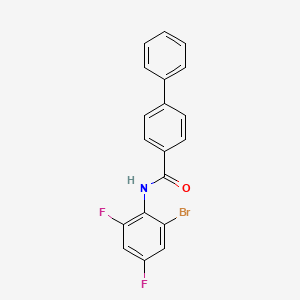

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

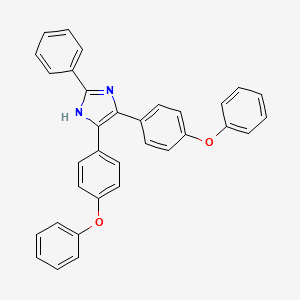

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)